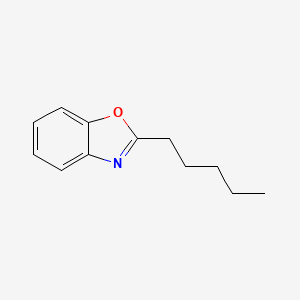
Benzoxazole, 2-pentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoxazole, 2-pentyl- is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring This compound is part of the benzoxazole family, which is known for its diverse biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzoxazole, 2-pentyl- can be synthesized using various methods. One common approach involves the condensation of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. For instance, the reaction between 2-aminophenol and pentanal in the presence of an acid catalyst can yield Benzoxazole, 2-pentyl-.
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves the use of metal catalysts or nanocatalysts to enhance reaction efficiency and yield. For example, the use of titanium dioxide-zirconium dioxide (TiO2-ZrO2) catalysts in acetonitrile at elevated temperatures has been reported to produce high yields of benzoxazole derivatives .
Análisis De Reacciones Químicas
Types of Reactions
Benzoxazole, 2-pentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Benzoxazole, 2-pentyl- can yield oxides, while substitution reactions can introduce halogen or nitro groups into the benzoxazole ring .
Aplicaciones Científicas De Investigación
Benzoxazole, 2-pentyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is studied for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Mecanismo De Acción
The mechanism of action of Benzoxazole, 2-pentyl- involves its interaction with various molecular targets and pathways. The compound can form π-π stacking or π-cation interactions with biological targets, and its oxazole moiety can engage in hydrogen bonding. These interactions enable the compound to modulate the activity of enzymes, proteins, and other biomolecules involved in disease pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: Similar to benzoxazole, benzimidazole features a benzene ring fused to an imidazole ring. Both compounds exhibit diverse biological activities.
Benzisoxazole: This compound has a benzene ring fused to an isoxazole ring and shares similar chemical properties with benzoxazole derivatives.
Benzothiazole: Featuring a benzene ring fused to a thiazole ring, benzothiazole derivatives also have significant biological and industrial applications.
Uniqueness
Benzoxazole, 2-pentyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pentyl group can enhance the compound’s lipophilicity, potentially improving its interaction with biological membranes and targets.
Propiedades
Número CAS |
6996-50-5 |
|---|---|
Fórmula molecular |
C12H15NO |
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
2-pentyl-1,3-benzoxazole |
InChI |
InChI=1S/C12H15NO/c1-2-3-4-9-12-13-10-7-5-6-8-11(10)14-12/h5-8H,2-4,9H2,1H3 |
Clave InChI |
VRDOVQBUTHQKPS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=NC2=CC=CC=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide](/img/structure/B11998782.png)
![4-{[(E)-9-anthrylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998788.png)
![9-Bromo-2-(2-furyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998793.png)
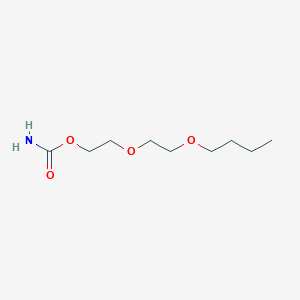
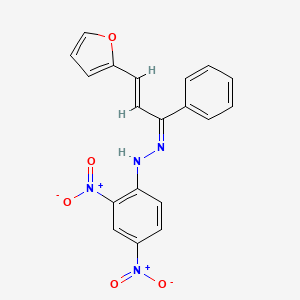
![9-Chloro-2-phenyl-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998801.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B11998802.png)
![7-methylimidazo[1,2-a]pyridin-2(3H)-one hydrochloride](/img/structure/B11998805.png)
![2-(2,5-dimethylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11998828.png)
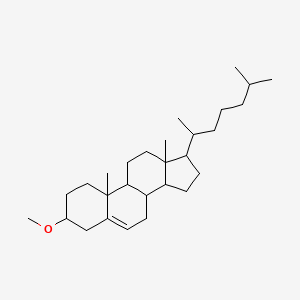
![10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinoline-2,8-dione](/img/structure/B11998843.png)
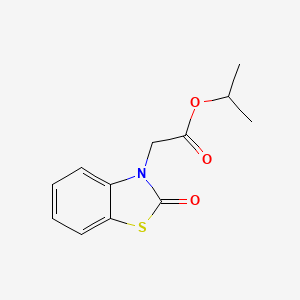
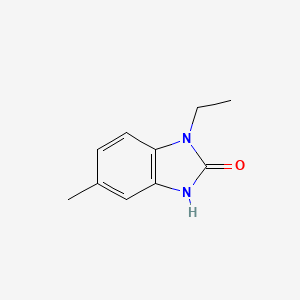
![N'-[(E)-(4-methylphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B11998856.png)
